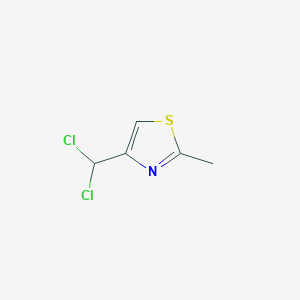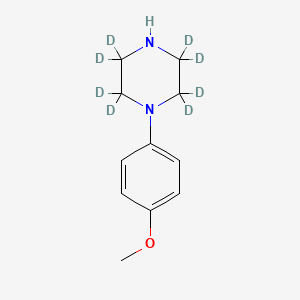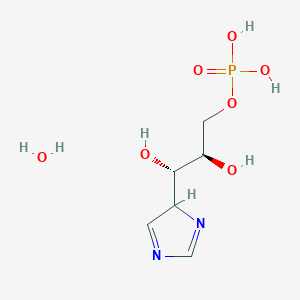
D-erythro-Imidazoleglycerol Phosphate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-erythro-Imidazoleglycerol Phosphate Hydrate: is a biochemical compound with a unique molecular structure that includes an imidazole ring, a glycerol backbone, and a phosphate group. This compound plays a crucial role in various biochemical pathways, particularly in the biosynthesis of nucleotides and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-erythro-Imidazoleglycerol Phosphate Hydrate typically involves chemical synthesis methods. The process includes the reaction of corresponding compounds and reagents under specific conditions to form the desired product. The exact synthetic steps and conditions can vary depending on the desired purity and yield .
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The production methods are designed to meet the demands of various industries, including pharmaceuticals and biotechnology .
Chemical Reactions Analysis
Types of Reactions: : D-erythro-Imidazoleglycerol Phosphate Hydrate undergoes various chemical reactions, including dehydration, oxidation, and substitution reactions. These reactions are essential for its role in biochemical pathways .
Common Reagents and Conditions: : The common reagents used in these reactions include dehydrating agents, oxidizing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions include imidazole-acetol phosphate and other intermediates involved in the biosynthesis of histidine and other amino acids .
Scientific Research Applications
Chemistry: : In chemistry, D-erythro-Imidazoleglycerol Phosphate Hydrate is used as an intermediate in the synthesis of various biochemical compounds. It is also used in studying enzyme-catalyzed reactions and metabolic pathways .
Biology: : In biological research, this compound is crucial for understanding the biosynthesis of nucleotides and amino acids. It is used in studies related to metabolic pathways and enzyme functions .
Medicine: : In medicine, this compound is used in the development of pharmaceuticals and therapeutic agents. Its role in nucleotide biosynthesis makes it a target for drug development .
Industry: : In the industrial sector, this compound is used in the production of various biochemical products. It is also used in the development of herbicides and other agricultural chemicals .
Mechanism of Action
Mechanism: : D-erythro-Imidazoleglycerol Phosphate Hydrate exerts its effects by participating in the biosynthesis of histidine and other amino acids. It acts as a substrate for the enzyme imidazoleglycerol-phosphate dehydratase, which catalyzes the dehydration reaction to form imidazole-acetol phosphate .
Molecular Targets and Pathways: : The primary molecular target of this compound is the enzyme imidazoleglycerol-phosphate dehydratase. The pathways involved include the histidine biosynthetic pathway and other related metabolic pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include imidazoleglycerol-phosphate, imidazole-acetol phosphate, and other intermediates in the histidine biosynthetic pathway .
Uniqueness: : D-erythro-Imidazoleglycerol Phosphate Hydrate is unique due to its specific role in the biosynthesis of histidine and its involvement in various biochemical pathways. Its unique molecular structure and reactivity make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H13N2O7P |
|---|---|
Molecular Weight |
256.15 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C6H11N2O6P.H2O/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4;/h1,3-6,9-10H,2H2,(H2,11,12,13);1H2/t4?,5-,6+;/m1./s1 |
InChI Key |
PGSBWTMVDIQXPO-PWYMXSNASA-N |
Isomeric SMILES |
C1=NC=NC1[C@@H]([C@@H](COP(=O)(O)O)O)O.O |
Canonical SMILES |
C1=NC=NC1C(C(COP(=O)(O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


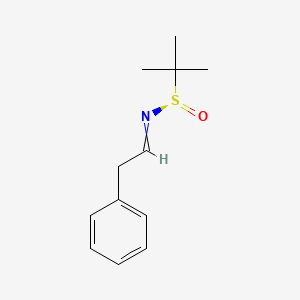

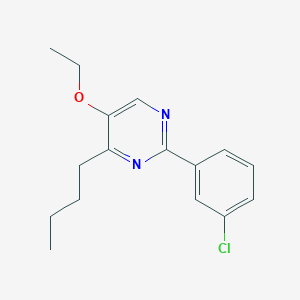
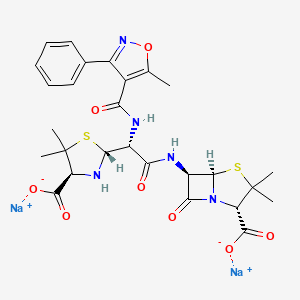
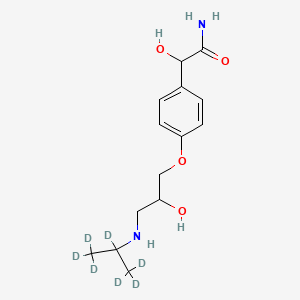
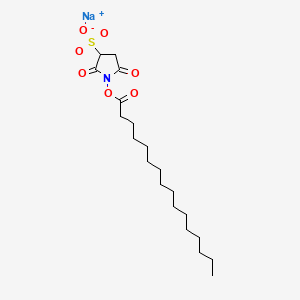


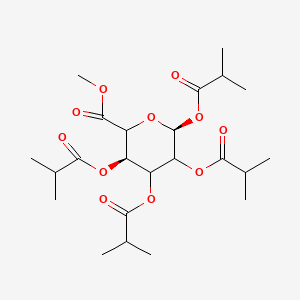
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
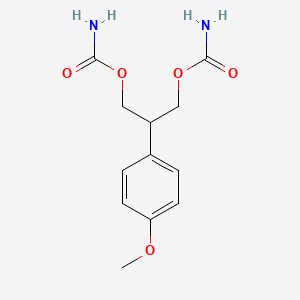
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
